![molecular formula C7H11N3S B3092479 4-(Pyrrolidin-3-yl)thiazol-2-amine CAS No. 122829-15-6](/img/structure/B3092479.png)
4-(Pyrrolidin-3-yl)thiazol-2-amine
Overview
Description
“4-(Pyrrolidin-3-yl)thiazol-2-amine” is a compound that contains a pyrrolidine ring and a thiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While the exact synthesis of “4-(Pyrrolidin-3-yl)thiazol-2-amine” is not available, similar compounds are often synthesized through condensation reactions or ring formation reactions .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would likely involve the pyrrolidine ring attached to the 4-position of the thiazole ring via a carbon-carbon bond .Chemical Reactions Analysis
The chemical reactivity of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would likely be influenced by the presence of the amine group, which can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would be influenced by its molecular structure. For example, the presence of the polar amine group and the heterocyclic rings could impact its solubility, boiling point, and melting point .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-3-yl)thiazol-2-amine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activities
Thiazoles, which include “4-(Pyrrolidin-3-yl)thiazol-2-amine”, have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Treatment of Parkinson’s Disease
Compounds containing a 2-amino-thiazole moiety linked to a cyclohexane ring, structurally similar to dopamine’s catechol ring, have exhibited dopamine D2 agonist activity and have been used in the treatment of Parkinson’s disease .
Management of Lou Gehrig’s Disease
Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease . This suggests that “4-(Pyrrolidin-3-yl)thiazol-2-amine”, which also contains a thiazole ring, may have potential applications in the treatment of neurodegenerative diseases.
Corrosion Inhibition
While not directly related to “4-(Pyrrolidin-3-yl)thiazol-2-amine”, a structurally similar compound, “4-(pyridin-4-yl)thiazol-2-amine”, has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . This suggests that “4-(Pyrrolidin-3-yl)thiazol-2-amine” could potentially have similar applications in corrosion inhibition.
Synthesis of Biologically Active Compounds
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s worth noting that the compound’s adsorption on the steel surface is spontaneous, indicating that it could be influenced by environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGZDQCHFHOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yl)thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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